molecular formula C19H16N2O4 B2804200 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide CAS No. 946341-34-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide

Cat. No.: B2804200
CAS No.: 946341-34-0
M. Wt: 336.347
InChI Key: OINLRCDSLBWGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide is a chemical compound offered for research and development purposes. This synthetic molecule features a benzodioxole group linked via a methylene bridge to an acetamide core, which is further substituted with a 5-phenylisoxazole moiety. This structure is of interest in various early-stage discovery programs. Compounds with benzodioxole and isoxazole scaffolds are frequently explored in medicinal chemistry and agrochemical research for their potential biological activities. For instance, research on structurally similar N-(benzo[d][1,3]dioxol-5-yl)acetamide derivatives has identified potent auxin receptor agonist activity in plant systems, promoting root growth . Other benzodioxole derivatives have been synthesized and evaluated as potent anticonvulsant agents in neurological disorder research, with mechanisms potentially involving sodium channel inhibition . The specific pharmacological profile, mechanism of action, and primary research applications for this compound are areas for ongoing or future investigation by qualified researchers. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-19(20-11-13-6-7-16-18(8-13)24-12-23-16)10-15-9-17(25-21-15)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINLRCDSLBWGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Method Biological Activity/Notes
Target Compound Benzodioxole + isoxazole 5-phenylisoxazol-3-yl Reductive amination Structural focus; bioactivity not reported
C26 Benzodioxole + thiophene 5-bromothiophen-2-yl Sodium triacetoxyborohydride Halogenated thiophene for stability
SW-C165 Benzodioxole + bromobenzyl 2-bromobenzyl Reductive amination Enhanced hydrophobicity
K-16 Benzodioxole + benzylthio 3-methylbenzylthio Oxalyl chloride coupling Root growth modulation in plants
N-[3-(chloromethyl)-benzisoxazol-5-yl]acetamide Benzisoxazole 3-chloromethyl Oxime cyclization Pharmacological precursor
KCH-1521 Benzodioxole + indole Indol-3-ylethylcarbamoyl N-acylurea synthesis Talin modulation in HUVECs

Key Findings and Mechanistic Insights

  • Synthetic Flexibility : The target compound and its analogs are synthesized via reductive amination, acyl chloride coupling, or heterocyclic cyclization, demonstrating adaptability in medicinal chemistry workflows .
  • Structure-Activity Relationships: Electron-Withdrawing Groups (e.g., Br in C26): Enhance stability but may reduce metabolic turnover. Hydrogen-Bond Acceptors (e.g., isoxazole in the target compound): Improve target binding via polar interactions. Chloromethyl Groups (e.g., in benzisoxazole derivatives): Serve as reactive handles for further derivatization .
  • Biological Divergence: While K-16 affects plant root growth , KCH-1521 modulates cell adhesion , illustrating how minor structural changes redirect bioactivity.

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide with optimal yield and purity?

  • Answer : The synthesis typically involves reductive amination between benzo[d][1,3]dioxole-derived amines and 5-phenylisoxazole-3-acetic acid derivatives. Key steps include:

  • Reaction conditions : Use of THF as a solvent, sodium triacetoxyborohydride as a reducing agent, and acetic acid as a catalyst at room temperature .
  • Purification : Reverse-phase (RP) flash chromatography and HPLC are essential for removing byproducts and achieving >95% purity .
  • Optimization : High-throughput screening of catalysts (e.g., Pd/C) and temperature control (20–25°C) improves yield reproducibility .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Answer :

  • 1H/13C NMR : Assigns protons and carbons to confirm substituent positions (e.g., benzodioxole methylene protons at δ 4.5–5.0 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C19H17N2O4: 337.1188) .
  • HPLC : Ensures purity (>95%) by quantifying residual solvents or unreacted intermediates .

Q. How do the benzo[d][1,3]dioxole and isoxazole moieties influence the compound's chemical reactivity and stability?

  • Answer :

  • Benzo[d][1,3]dioxole : Enhances metabolic stability via electron-donating effects and participates in π-π stacking with biological targets .
  • Isoxazole ring : The electron-deficient nature facilitates nucleophilic substitutions at the 3-position, while the oxazole oxygen stabilizes intermediates during reactions .
  • Stability : Susceptible to hydrolysis under strongly acidic/basic conditions; storage in anhydrous DMSO or acetonitrile is recommended .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported biological activities of structurally similar analogs?

  • Answer :

  • Comparative SAR Studies : Replace the acetamide group with morpholinoethyl (e.g., ) to assess solubility effects on bioactivity .
  • Standardized Assays : Use time-kill curves for antimicrobial studies or kinase inhibition assays (IC50 comparisons) under uniform pH/temperature conditions .
  • Crystallography : Co-crystallize analogs with target enzymes (e.g., bacterial kinases) to identify binding mode variations .

Q. How can computational modeling guide the identification of biological targets for this compound?

  • Answer :

  • Molecular Docking : Simulate interactions with enzymes (e.g., Salmonella pathogenicity regulator HilD) using software like AutoDock Vina. Prioritize targets with strong hydrogen bonding (e.g., benzodioxole O-atoms to Arg residues) .
  • MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to predict binding affinity (ΔG < −8 kcal/mol suggests high potency) .
  • Validation : Perform competitive binding assays with known inhibitors (e.g., thiazole derivatives) to confirm predicted targets .

Q. What experimental approaches are recommended for elucidating the mechanism of action in antimicrobial studies?

  • Answer :

  • Transcriptomic Profiling : RNA-seq of treated Salmonella cultures identifies downregulated virulence genes (e.g., hilA, ssrB) .
  • Enzyme Inhibition Assays : Measure activity of purified microbial enzymes (e.g., DNA gyrase) pre/post compound exposure .
  • Resistance Induction : Serial passage experiments under sub-MIC conditions reveal mutation hotspots in target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.